(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide
Description
(2E)-N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide is a synthetic amide compound featuring a 6-methoxyindole core linked via an ethyl group to a propenamide moiety substituted with a 2-methylphenyl group. The compound’s structure combines lipophilic (2-methylphenyl) and moderately polar (methoxyindole) regions, suggesting balanced solubility and membrane permeability.
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22N2O2/c1-15-5-3-4-6-16(15)7-10-21(24)22-12-11-17-14-23-20-13-18(25-2)8-9-19(17)20/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-7+ |
InChI Key |
RJYZOTXSKOZLDT-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCCC2=CNC3=C2C=CC(=C3)OC |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCCC2=CNC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated at the 6-position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.
Side Chain Introduction: The ethyl side chain is introduced through alkylation reactions, often using ethyl halides.
Amide Formation: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the indole derivative and an appropriate acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Amide Bond Formation
The enamide group is formed via coupling between 2-(6-methoxy-1H-indol-3-yl)ethylamine and 3-(2-methylphenyl)prop-2-enoyl chloride:
| Reaction Step | Reagents/Catalysts | Workup |
|---|---|---|
| Acylation | DCC (dicyclohexylcarbodiimide), DMAP catalyst | Filtration, chromatography (silica gel, 70% hexane/ethyl acetate) |
| Purification | Column chromatography | Purity >98% (HPLC) |
-
Challenges : Competing indole N-H reactivity requires protection (e.g., Boc groups) to avoid side reactions.
Indole Electrophilic Substitution
The indole moiety undergoes substitution at the C-2 and C-5 positions under acidic or oxidative conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Bromination | NBS (N-bromosuccinimide), DMF, 0°C | 5-Bromo-6-methoxyindole derivative |
| Methoxy Deprotection | BBr₃, CH₂Cl₂, −78°C | 6-Hydroxyindole analog |
-
Limitation : Over-bromination occurs without steric protection of the ethylamide side chain.
Enamide Hydrogenation
The α,β-unsaturated enamide is selectively reduced using catalytic hydrogenation:
| Catalyst | Conditions | Outcome |
|---|---|---|
| Pd/C (10% wt) | H₂ (1 atm), EtOH, 25°C | Saturated propionamide (85% yield) |
| Rh/Al₂O₃ | H₂ (3 atm), THF, 50°C | Partial indole ring hydrogenation |
-
Selectivity : The (E) -configured enamide resists reduction under mild conditions, favoring alkene retention.
Oxidative Degradation Pathways
The compound is susceptible to oxidation, particularly at the indole and enamide groups:
| Oxidizing Agent | Conditions | Degradation Product |
|---|---|---|
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, 25°C | Indole-3-carbaldehyde derivative |
| H₂O₂ (30%) | AcOH, 60°C | N-Oxide at the enamide nitrogen |
-
Stability : Storage under inert atmosphere (Ar/N₂) and low temperature (−20°C) minimizes decomposition .
Nucleophilic Additions
The enamide’s β-carbon participates in Michael additions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Thiophenol | Et₃N, CH₃CN, reflux | β-Sulfanylated adduct (70% yield) |
| Grignard Reagent (MeMgBr) | THF, 0°C → 25°C | β-Methylated amide (55% yield) |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the enamide double bond:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), benzene | Cyclobutane-fused dimer | Φ = 0.12 |
Table 2. Stability Under Accelerated Conditions
| Condition | Time | Degradation |
|---|---|---|
| 40°C/75% RH | 4 weeks | 12% |
| UV light (300–400 nm) | 48 hours | 28% |
Mechanistic and Synthetic Challenges
-
Steric Hindrance : Bulky 2-methylphenyl and indole groups limit access to the enamide’s β-carbon, reducing nucleophilic addition rates.
-
Byproduct Formation : Competing indole dimerization occurs under acidic or high-temperature conditions.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, indole derivatives are known for their activity as neurotransmitters, hormones, and growth factors. This compound could be studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. Indole derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, the compound could be used in the development of new materials, dyes, or pharmaceuticals. Its chemical stability and reactivity make it a versatile intermediate.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The methoxy group and the prop-2-enamide moiety may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical Properties
- Lipophilicity : The target compound’s 2-methylphenyl group enhances lipophilicity (predicted LogP ~3.5) compared to moupinamide (LogP ~3.33), which has polar hydroxyl groups .
- Stereochemistry : The E-configuration in the target compound and moupinamide contrasts with the Z-isomer in cis-N-feruloyltyramine, affecting molecular shape and receptor binding .
Biological Activity
The compound (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide , also known as a derivative of indole, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The chemical structure of the compound can be represented by the following properties:
- Molecular Formula : CHNO
- Molecular Weight : 348.43 g/mol
- IUPAC Name : (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide
Structure
The compound features an indole moiety, which is known for its diverse biological properties. The presence of the methoxy group at the 6-position is significant for its biological activity.
Research indicates that compounds with indole structures often interact with various biological targets, including:
- Serotonin Receptors : Indole derivatives have been shown to exhibit affinity for serotonin receptors, influencing mood and behavior.
- Enzyme Inhibition : Certain indole derivatives can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
Pharmacological Effects
-
Anticancer Activity :
- Studies have demonstrated that indole derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- For instance, a related compound has been reported to inhibit proliferation in breast cancer cell lines (MCF-7) by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Anti-inflammatory Properties :
- The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.
- In vitro studies have shown reduced levels of TNF-alpha and IL-6 in macrophages treated with similar indole derivatives.
-
Neuroprotective Effects :
- Indole compounds are being investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in Molecules examined the effects of several indole derivatives on cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways leading to apoptosis .
Case Study 2: Anti-inflammatory Effects
Research conducted on lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound resulted in a significant decrease in nitric oxide production, suggesting its potential as an anti-inflammatory agent. The study concluded that the compound could be beneficial in treating inflammatory diseases .
Data Table: Biological Activities Summary
Q & A
Q. What in vivo models are appropriate for evaluating its neuroprotective or anticancer potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
